[7-(3,5-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl][4-(2-thienylmethyl)piperazino]methanone
Overview
Description
[7-(3,5-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl][4-(2-thienylmethyl)piperazino]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[1,5-a]pyrimidine core substituted with a 3,5-dichlorophenyl group and a 4-(2-thienylmethyl)piperazino moiety. Its unique structure suggests potential utility in medicinal chemistry, particularly in the development of therapeutic agents.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its structure suggests potential as a probe for studying biological pathways.
Medicine: It may serve as a lead compound for developing new therapeutic agents, particularly in targeting specific receptors or enzymes.
Industry: It could be used in the development of new materials or as a catalyst in industrial processes.
Preparation Methods
The synthesis of [7-(3,5-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl][4-(2-thienylmethyl)piperazino]methanone typically involves multi-step organic reactions. The synthetic route may include:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution with the 3,5-dichlorophenyl group: This step may involve nucleophilic aromatic substitution reactions.
Attachment of the 4-(2-thienylmethyl)piperazino moiety: This can be done through nucleophilic substitution or coupling reactions.
Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
[7-(3,5-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl][4-(2-thienylmethyl)piperazino]methanone can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its pharmacological properties.
Substitution: The compound can participate in substitution reactions, particularly at the aromatic rings or the piperazine moiety.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of [7-(3,5-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl][4-(2-thienylmethyl)piperazino]methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to [7-(3,5-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl][4-(2-thienylmethyl)piperazino]methanone include other pyrazolo[1,5-a]pyrimidine derivatives and compounds with similar substituents. These compounds may share some pharmacological properties but differ in their specific interactions and efficacy. The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its synthesis, chemical reactivity, and applications make it a valuable subject for further research and development.
Properties
IUPAC Name |
[7-(3,5-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl]-[4-(thiophen-2-ylmethyl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2N5OS/c23-16-10-15(11-17(24)12-16)20-3-4-25-21-13-19(26-29(20)21)22(30)28-7-5-27(6-8-28)14-18-2-1-9-31-18/h1-4,9-13H,5-8,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLZAOKSQXBBIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CS2)C(=O)C3=NN4C(=CC=NC4=C3)C5=CC(=CC(=C5)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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